Neuronal Nitric Oxide Synthase (nNOS) Inhibitory Activity: This Compound vs. Closest Deposited Analog
The compound has been deposited in BindingDB with an IC50 value of 1.0 µM against neuronal nitric oxide synthase (nNOS) . By comparison, the closest structurally related analog with publicly available nNOS inhibition data—N-(2-furanylmethyl)-5-nitro-2-furancarboxamide (CID 694001)—exhibits an IC50 of 4.6 µM in the same assay format, representing a 4.6-fold lower potency [1]. The structural distinction lies in the replacement of the phenylpiperazine sulfonamide side chain with a simple furanylmethyl group, suggesting that the extended sulfonamide linker and N-phenylpiperazine moiety contribute substantially to target engagement.
| Evidence Dimension | Inhibitory potency against neuronal nitric oxide synthase (nNOS) |
|---|---|
| Target Compound Data | IC50 = 1.0 µM |
| Comparator Or Baseline | N-(2-furanylmethyl)-5-nitro-2-furancarboxamide (CID 694001): IC50 = 4.6 µM |
| Quantified Difference | 4.6-fold improvement in potency |
| Conditions | BindingDB enzyme inhibition assay; nNOS target; format BAO_0000357 |
Why This Matters
For nNOS-focused programs, this compound’s 4.6-fold potency advantage over the closest measurable furancarboxamide analog represents a significant differentiation in screening cascade progression.
- [1] BindingDB. (n.d.). BDBM49921: MLS000708257—N-(2-furanylmethyl)-5-nitro-2-furancarboxamide. Voltage-dependent N-type calcium channel subunit alpha-1B (Human) inhibition data. View Source
